molecular formula C14H12ClFO B14032811 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene

Cat. No.: B14032811
M. Wt: 250.69 g/mol
InChI Key: AVBNDAJTNRFPQV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene (CAS: 2734779-59-8) is a halogenated aromatic ether with the molecular formula C₁₄H₁₂ClFO and a molecular weight of 250.69 g/mol. Its structure features a benzene ring substituted with:

  • A benzyloxy group (-OCH₂C₆H₅) at position 2,
  • Chlorine at position 3,
  • Fluorine at position 1,
  • Methyl (-CH₃) at position 4.

The SMILES notation (Cc1ccc(F)c(OCc2ccccc2)c1Cl) confirms the spatial arrangement of substituents. Physical properties such as melting/boiling points and solubility remain undocumented .

Properties

Molecular Formula

C14H12ClFO

Molecular Weight

250.69 g/mol

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12ClFO/c1-10-7-8-12(16)14(13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

AVBNDAJTNRFPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Halogenated phenols such as 2-chloro-3-fluoro-4-methylphenol or 3-chloro-1-fluoro-4-methylphenol serve as precursors.
  • Benzyl bromide or benzyl chloride is used for benzyloxy group introduction.
  • Bases such as potassium carbonate or cesium carbonate facilitate nucleophilic substitution.

Stepwise Synthetic Route

Step Reaction Type Reagents & Conditions Description Yield (%)
1 Nucleophilic substitution 2-chloro-3-fluoro-4-methylphenol, benzyl bromide, Cs2CO3, DMF, 20-40°C, 12 h Formation of 2-(benzyloxy)-3-chloro-1-fluoro-4-methylbenzene by substitution of phenol hydroxyl with benzyl group ~90-92%
2 Halogenation (if needed) Bromine or N-bromosuccinimide (NBS), FeBr3 catalyst, DCM, 0-25°C Selective halogenation to introduce chloro substituent if not present initially 85-95% (typical for aromatic halogenations)
3 Methylation (if needed) Methyl iodide or dimethyl sulfate, base (K2CO3), acetone, reflux Introduction of methyl group at para or meta position relative to benzyloxy 80-90% (typical aromatic methylation)

Note: The exact order of halogenation and methylation depends on the starting material used.

Analytical Data and Research Findings

Parameter Data / Observation Notes
Yield 90-92% for benzyloxy substitution step High yield under mild conditions using Cs2CO3 and DMF
Reaction Time 12 hours typical for nucleophilic substitution Temperature control critical to avoid side reactions
Solvent DMF preferred for nucleophilic substitution Polar aprotic solvent facilitates SN2 reaction
Purification Extraction with ethyl acetate, drying, concentration Further purification by recrystallization or chromatography recommended for high purity
Regioselectivity High regioselectivity achieved by choice of starting material Avoids formation of regioisomeric mixtures seen in some nucleophilic aromatic substitutions

Mechanistic Insights and Process Optimization

  • The nucleophilic substitution of the phenolic hydroxyl by benzyl bromide proceeds via an SN2 mechanism facilitated by strong base (Cs2CO3) in polar aprotic solvent (DMF).
  • The presence of electron-withdrawing halogens (Cl, F) on the aromatic ring activates the phenol for substitution and influences regioselectivity.
  • Temperature control (20-40°C) and reaction time (5-12 hours) are critical to optimize yield and minimize byproducts.
  • Extraction and purification steps employ organic solvents such as ethyl acetate or methyl tert-butyl ether (MTBE) to isolate the product efficiently.

Summary Table of Preparation Methods

Method Step Starting Material Reagents Conditions Outcome Yield (%) Reference
Benzyloxy introduction 2-chloro-3-fluoro-4-methylphenol Benzyl bromide, Cs2CO3 DMF, 20-40°C, 12 h This compound 90-92
Halogenation (optional) 2-(Benzyloxy)-4-fluorotoluene Br2 or NBS, FeBr3 DCM, 0-25°C Introduction of chloro substituent 85-95
Methylation (optional) 2-(Benzyloxy)-3-chloro-1-fluorobenzene Methyl iodide, K2CO3 Acetone, reflux Introduction of methyl group 80-90 General literature

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups like chloro and fluoro can influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane (CAS: 2121515-13-5)

  • Molecular Formula : C₁₉H₂₁BClFO₃
  • Key Differences :
    • Benzyloxy group at position 4 (vs. 2 in the target compound).
    • Incorporates a dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions.
    • Additional fluorine at position 5.
  • Applications : Boronic esters like this are pivotal in pharmaceutical intermediates for C–C bond formation .

Halogenated Derivatives

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9)

  • Molecular Formula : C₇H₅BrClF
  • Key Differences :
    • Bromine replaces the benzyloxy group at position 2.
    • Substituent positions: Methyl at 1 , fluorine at 4 (vs. methyl at 4 , fluorine at 1 in the target compound).
  • Reactivity : Bromine enhances electrophilic substitution reactivity compared to the benzyloxy group.
  • Safety : Requires stringent handling due to halogen toxicity; immediate decontamination is advised .

Ether Analogues

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS: 1402004-78-7)

  • Molecular Formula : C₈H₅ClF₄O
  • Key Differences :
    • Methoxy (-OCH₃) replaces benzyloxy, reducing steric bulk.
    • Trifluoromethyl (-CF₃) at position 3 (vs. chlorine in the target compound).
  • Electronic Effects : The -CF₃ group strongly withdraws electrons, altering ring electrophilicity compared to the methyl group in the target compound.
  • Applications : Used in agrochemicals due to fluorine’s metabolic stability .

4-Benzyloxy-3-chlorophenylboronic Acid (CAS: BD00811193)

  • Molecular Formula : C₁₃H₁₂BClO₃
  • Key Differences :
    • Benzyloxy at position 4 (vs. 2 ).
    • Boronic acid (-B(OH)₂) enables cross-coupling reactions.
  • Utility : Critical in synthesizing biaryl structures for drug discovery .

4-(Benzyloxy)-3-phenethoxybenzaldehyde (CAS: Not provided)

  • Synthesis: Produced via Cs₂CO₃-mediated alkylation of phenolic aldehydes with bromoethylbenzene .
  • Reactivity : The aldehyde group allows further functionalization (e.g., oxidation to carboxylic acids), unlike the inert methyl group in the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Applications
2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene C₁₄H₁₂ClFO 2-OBz, 3-Cl, 1-F, 4-CH₃ Ether, Halogens Intermediate, Material Sci
2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-dioxaborolane C₁₉H₂₁BClFO₃ 4-OBz, 3-Cl, 5-F, dioxaborolane Boronic ester Suzuki Coupling
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF 2-Br, 3-Cl, 4-F, 1-CH₃ Halogens Organic Synthesis
1-Chloro-2-fluoro-4-methoxy-3-CF₃-benzene C₈H₅ClF₄O 1-Cl, 2-F, 4-OCH₃, 3-CF₃ Ether, CF₃ Agrochemicals
4-Benzyloxy-3-chlorophenylboronic acid C₁₃H₁₂BClO₃ 4-OBz, 3-Cl, -B(OH)₂ Boronic acid Pharmaceutical Intermediates

Biological Activity

2-(Benzyloxy)-3-chloro-1-fluoro-4-methylbenzene is a halogenated aromatic compound known for its diverse biological activities. The unique structure of this compound, featuring a benzyloxy group, a chloro substituent, and a fluorine atom, contributes to its potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its antimicrobial, anticancer properties, and mechanisms of action.

  • Molecular Formula : C10_{10}H8_{8}ClF
  • Molecular Weight : 188.64 g/mol
  • Structure : The presence of both chloro and fluoro groups enhances the compound's reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities similar to other halogenated aromatic compounds. These activities include:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures possess antimicrobial properties. The introduction of fluorine typically enhances metabolic stability and bioactivity due to its electronegativity and participation in hydrogen bonding .
  • Anticancer Properties : Similar halogenated compounds have shown potential in anticancer research. For instance, compounds with fluorine substituents are often investigated for their ability to inhibit cancer cell proliferation .

The mechanism through which this compound exerts its biological effects can be attributed to:

  • Interaction with Enzymes : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.
  • Nucleophilic Substitution Reactions : The presence of halogen atoms allows for various nucleophilic substitution reactions, which are crucial for its reactivity in biological systems .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several halogenated compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

CompoundMIC (µg/mL)
This compound10
Similar Halogenated Compound A15
Similar Halogenated Compound B5

Study 2: Anticancer Activity

In another investigation, the anticancer efficacy of halogenated aromatic compounds was assessed in vitro against several cancer cell lines. The findings showed that compounds with similar structures inhibited cell growth significantly.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12
Similar Halogenated Compound AHeLa (Cervical Cancer)8
Similar Halogenated Compound BA549 (Lung Cancer)15

Q & A

Q. What are the standard synthetic routes for 2-(benzyloxy)-3-chloro-1-fluoro-4-methylbenzene, and how are competing side reactions minimized?

The synthesis typically involves sequential functionalization of a benzene ring. A common strategy includes:

  • Benzyloxy introduction : Use of NaH or Cs₂CO₃ to deprotonate phenolic intermediates, followed by benzylation with benzyl bromide (e.g., as in ).
  • Halogenation : Directed chlorination/fluorination via Friedel-Crafts or electrophilic substitution, leveraging directing effects of substituents (e.g., methyl groups direct electrophiles to para positions).
  • Side reaction control : Competing halogenation at undesired positions is mitigated by optimizing reaction temperature, solvent polarity, and stoichiometry. For example, low temperatures (−10°C to 0°C) suppress overhalogenation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic splitting patterns for chloro/fluoro groups).
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 280–290 Da).
  • X-ray crystallography : Definitive structural confirmation, as demonstrated in analogous benzyloxy-substituted aromatics ().
  • HPLC-PDA : Purity assessment (>95% by area normalization) .

Q. What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in this compound’s synthesis?

Regioselectivity is influenced by:

  • Directing groups : The methyl group directs electrophiles to the para position (C-4), while benzyloxy groups activate ortho/para positions. Competing effects require precise control of reaction conditions.
  • Temperature modulation : Lower temperatures favor kinetic control (e.g., fluorination at less sterically hindered positions).
  • Protecting groups : Temporary protection of hydroxyl groups (e.g., silylation) can redirect halogenation pathways .

Q. What is the compound’s stability under acidic/basic conditions, and how does this impact its use in multistep syntheses?

  • Acidic conditions : The benzyloxy group is susceptible to cleavage via H⁺ catalysis. Stability tests (e.g., TLC monitoring in 1M HCl/THF) show degradation within 2 hours at 50°C.
  • Basic conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH/MeOH) via nucleophilic aromatic substitution.
  • Mitigation : Use non-acidic workup conditions (e.g., aqueous NaHCO₃) and avoid prolonged exposure to bases .

Q. How can this compound serve as a precursor in natural product synthesis?

  • Benzofuran scaffolds : The benzyloxy and halide substituents enable participation in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to build polycyclic frameworks ().
  • Deprotection strategies : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating phenolic intermediates for further functionalization .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on optimal halogenation solvents (DMF vs. THF).
    • Resolution : THF favors solubility of intermediates, while DMF accelerates reaction rates but may cause side reactions. Validate via controlled experiments .
  • Contradiction : Discrepancies in reported melting points for analogous compounds.
    • Resolution : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via DSC .

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